molecular formula C22H17N3O6S B12477732 4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide

4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide

Cat. No.: B12477732
M. Wt: 451.5 g/mol
InChI Key: VNUCRUYLVNNXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide involves multiple steps. The starting materials and specific reaction conditions can vary, but typically involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide can undergo various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions such as temperature, solvent, and reaction time will depend on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a ketone or aldehyde, while reduction of the oxo groups will yield alcohols.

Scientific Research Applications

4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context of use.

Comparison with Similar Compounds

4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

These compounds share similar structural features but may differ in their functional groups or overall molecular architecture, leading to different chemical and biological properties.

Properties

Molecular Formula

C22H17N3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide

InChI

InChI=1S/C22H17N3O6S/c1-24-19(27)9-2-4-10(5-3-9)25-20(28)15-14-12-7-6-11(26)8-13(12)31-22(30)16(14)18(23)32-17(15)21(25)29/h2-8,14-15,17,26H,23H2,1H3,(H,24,27)

InChI Key

VNUCRUYLVNNXTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C5=C(C=C(C=C5)O)OC(=O)C4=C(SC3C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.